

# Spectroscopic Profile of (8-Bromooctyl)benzene: A Technical Guide

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## Compound of Interest

Compound Name: (8-Bromooctyl)benzene

CAS No.: 54646-75-2

Cat. No.: B1269781

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This technical guide provides a comprehensive overview of the spectroscopic data for **(8-bromooctyl)benzene**, a key intermediate in various fields of chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols for obtaining such data are also described.

## Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **(8-bromooctyl)benzene**. These predictions are based on established principles of spectroscopy and typical values for the constituent functional groups.

Table 1: Predicted  $^1\text{H}$  NMR Data for **(8-Bromooctyl)benzene** (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.29	t, J = 7.6 Hz	2H	Ar-H (meta)
7.20	d, J = 7.6 Hz	2H	Ar-H (ortho)
7.16	t, J = 7.3 Hz	1H	Ar-H (para)
3.41	t, J = 6.9 Hz	2H	-CH <sub>2</sub> -Br
2.61	t, J = 7.8 Hz	2H	Ar-CH <sub>2</sub> -
1.85	p, J = 7.2 Hz	2H	-CH <sub>2</sub> -CH <sub>2</sub> Br
1.60	p, J = 7.7 Hz	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> -
1.43 - 1.25	m	8H	-(CH <sub>2</sub> ) <sub>4</sub> -

Table 2: Predicted <sup>13</sup>C NMR Data for **(8-Bromooctyl)benzene** (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
142.8	Ar-C (quaternary)
128.4	Ar-CH (ortho)
128.2	Ar-CH (meta)
125.6	Ar-CH (para)
35.9	Ar-CH <sub>2</sub> -
33.9	-CH <sub>2</sub> -Br
32.8	-CH <sub>2</sub> -CH <sub>2</sub> Br
31.4	Ar-CH <sub>2</sub> -CH <sub>2</sub> -
29.4	-(CH <sub>2</sub> ) <sub>4</sub> -
29.2	-(CH <sub>2</sub> ) <sub>4</sub> -
28.7	-(CH <sub>2</sub> ) <sub>4</sub> -
28.1	-(CH <sub>2</sub> ) <sub>4</sub> -

 Table 3: Predicted IR Spectroscopy Data for **(8-Bromooctyl)benzene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3085, 3062, 3028	Medium	Aromatic C-H stretch
2925, 2854	Strong	Aliphatic C-H stretch
1604, 1496, 1454	Medium to Weak	Aromatic C=C skeletal vibrations
748, 698	Strong	C-H out-of-plane bend (monosubstituted benzene)
650-550	Medium	C-Br stretch

 Table 4: Predicted Mass Spectrometry Data for **(8-Bromooctyl)benzene** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
270/268	15	[M] <sup>+</sup> (Molecular ion with <sup>81</sup> Br/ <sup>79</sup> Br)
189	5	[M - Br] <sup>+</sup>
105	20	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **(8-bromooctyl)benzene**.

### Synthesis of (8-Bromooctyl)benzene

A plausible synthetic route to **(8-bromooctyl)benzene** involves the reaction of 1-phenyl-1-octanol with hydrobromic acid.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1-octanol and an excess of concentrated hydrobromic acid (48%).
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **(8-bromooctyl)benzene**.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **(8-bromooctyl)benzene** in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 500 MHz NMR spectrometer. For  $^1\text{H}$  NMR, typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1 second, and 16 scans. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is used with a  $45^\circ$  pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the frequency domain spectrum. Phase and baseline correct the spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## IR Spectroscopy

- **Sample Preparation:** As **(8-bromooctyl)benzene** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:** Record the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

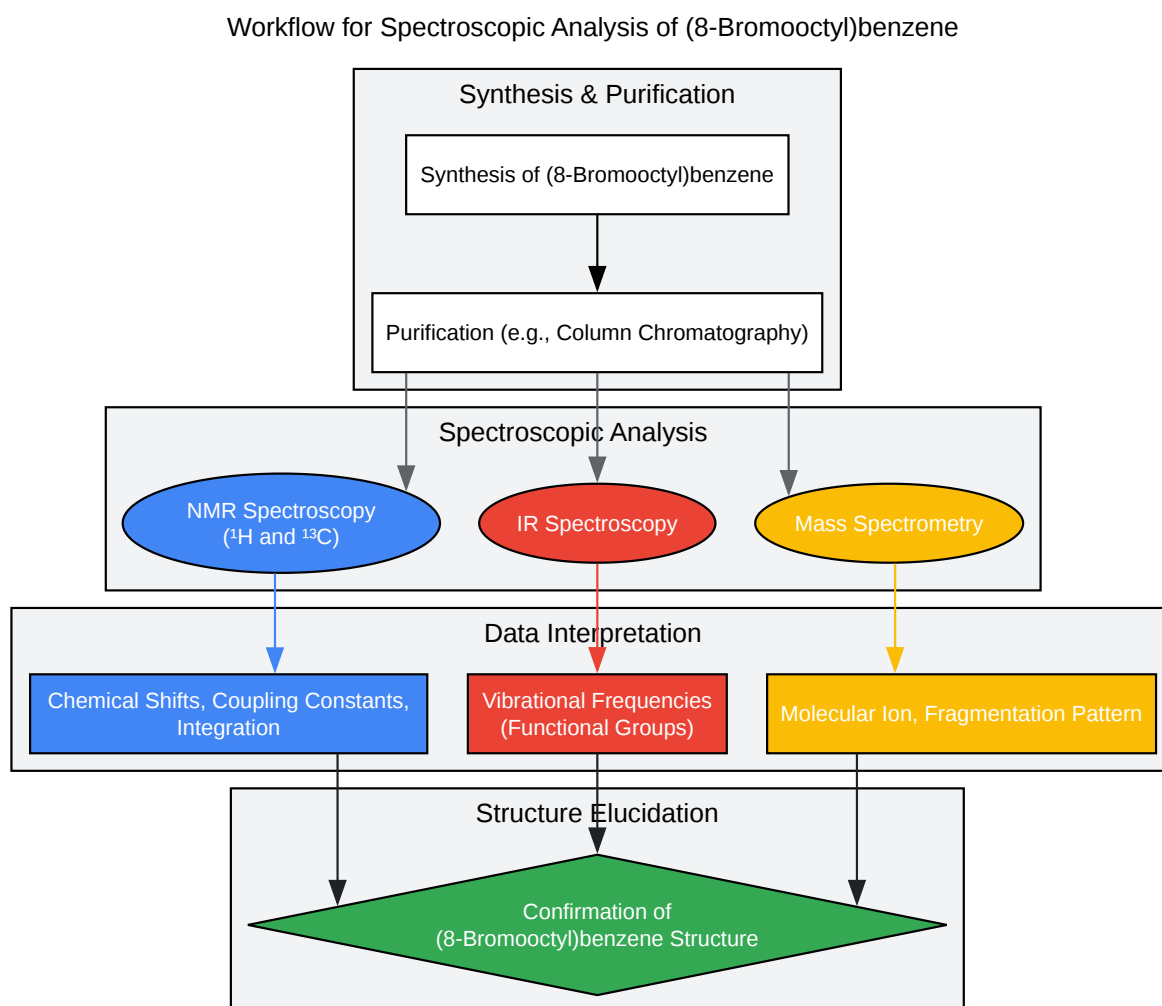
## Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of **(8-bromooctyl)benzene** in a volatile organic solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction into the ion source.
- **Ionization:** Use electron ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **(8-bromooctyl)benzene**.



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Spectroscopic analysis workflow.

## Conclusion

The predicted spectroscopic data and outlined experimental protocols provide a robust framework for the identification and characterization of **(8-bromooctyl)benzene**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are expected to clearly show the distinct signals for the aromatic and aliphatic protons and carbons. The IR spectrum should confirm the presence of the benzene ring and the C-Br bond. Finally, mass spectrometry will determine the molecular weight and provide characteristic fragmentation patterns, including the isotopic signature of bromine, confirming the elemental composition. Together, these techniques offer a powerful and complementary approach for the unambiguous structural elucidation of **(8-bromooctyl)benzene**.

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